Single-Molecule Resistance: Decanedithiol Exhibits 12.4× Higher Junction Resistance Than Octanedithiol and 60× Higher Than Hexanedithiol
In a landmark single-molecule conductance study using repeatedly formed Au–molecule–Au break junctions, the zero-bias resistance of 1,10-decanedithiol was measured at 630 ± 50 MΩ, compared with 51 ± 5 MΩ for 1,8-octanedithiol and 10.5 ± 0.5 MΩ for 1,6-hexanedithiol. The tunneling decay constant βN was determined as 1.0 ± 0.1 per carbon atom [1]. An independent study using a modified STM break-junction technique corroborated these values in conductance units: Au–decanedithiol–Au junctions exhibited 5.7 × 10⁻⁶ G₀, versus 4.4 × 10⁻⁵ G₀ for octanedithiol and 3.6 × 10⁻⁴ G₀ for hexanedithiol, where G₀ is the fundamental conductance quantum . The approximately one-order-of-magnitude resistance jump between each two-carbon increment makes decanedithiol the preferred choice when high tunnel resistance is required without resorting to solid, difficult-to-handle longer-chain dithiols such as dodecanedithiol.
| Evidence Dimension | Single-molecule electrical resistance (zero-bias junction resistance) |
|---|---|
| Target Compound Data | 1,10-Decanedithiol: 630 ± 50 MΩ (or 5.7 × 10⁻⁶ G₀) |
| Comparator Or Baseline | 1,8-Octanedithiol: 51 ± 5 MΩ (4.4 × 10⁻⁵ G₀); 1,6-Hexanedithiol: 10.5 ± 0.5 MΩ (3.6 × 10⁻⁴ G₀) |
| Quantified Difference | Decanedithiol resistance = 12.4× octanedithiol and 60× hexanedithiol; βN = 1.0 ± 0.1 per –CH₂– |
| Conditions | Au–molecule–Au break junctions; STM break-junction technique; thousands of repeated junction formations; zero applied bias; room temperature; N-alkanedithiol series (n = 6, 8, 10) |
Why This Matters
For molecular electronics and tunnel-junction applications, the 12.4× resistance differential between C10 and C8 directly determines whether a device operates in the appropriate conductance regime; selecting the wrong chain length renders the junction either too conductive or too resistive for target circuit specifications.
- [1] Xu B, Tao NJ. Measurement of single-molecule resistance by repeated formation of molecular junctions. Science. 2003;301(5637):1221-1223. doi:10.1126/science.1087481 View Source
